Researchers modeling secondary resistance in AML and NSCLC face formulation failure with the free base due to poor solubility (
Ningetinib Tosylate (CAS 1394820-77-9), also known as CT053PTSA, is an orally bioavailable, small-molecule multi-receptor tyrosine kinase inhibitor (TKI) engineered to simultaneously block c-Met, VEGFR2, Axl, Mer, and FLT3 [1]. In procurement and material selection, the tosylate salt is specifically prioritized over the free base because it provides the essential solubility and pharmacokinetic stability required for reproducible oral dosing in in vivo models . Rather than serving as a generic kinase inhibitor, Ningetinib Tosylate is procured primarily for advanced oncology research to model and overcome secondary acquired resistance mechanisms—such as the FLT3-ITD-F691L "gatekeeper" mutation in acute myeloid leukemia (AML) and MET/AXL-driven bypass tracks in EGFR-mutant non-small cell lung cancer (NSCLC).
Generic substitution of Ningetinib Tosylate with either its free base counterpart or standard single-target TKIs fundamentally compromises experimental integrity and formulation viability. Substituting with the Ningetinib free base (CAS 1394820-69-9) results in erratic oral bioavailability and formulation failure due to its practical insolubility in aqueous media (<0.1 mg/mL), making the tosylate salt strictly necessary for in vivo pharmacokinetic and pharmacodynamic reproducibility [1]. Furthermore, replacing Ningetinib Tosylate with conventional clinical TKIs like Quizartinib or Gilteritinib fails in resistant disease models, as these older agents lack the specific polypharmacological profile required to suppress the F691L gatekeeper mutation and simultaneous MET/AXL activation[2]. Consequently, exact procurement of the tosylate salt is mandatory for workflows targeting these complex, multi-kinase resistance networks.
Ningetinib Tosylate demonstrates multi-target affinity, yielding cell-free assay IC50 values of <1.0 nM for Axl, 1.9 nM for VEGFR2, and 6.7 nM for c-Met . When compared to standard single-target TKIs (such as Crizotinib for MET or Quizartinib for FLT3), which typically lack this concurrent high-affinity triad, Ningetinib Tosylate provides a unified pharmacological blockade. This simultaneous sub-10 nM suppression is critical for preventing the reciprocal activation of bypass tracks (e.g., Axl upregulation when MET is inhibited).
| Evidence Dimension | Cell-free Kinase IC50 |
| Target Compound Data | Axl: <1.0 nM; VEGFR2: 1.9 nM; c-Met: 6.7 nM |
| Comparator Or Baseline | Standard single-target TKIs (lack concurrent sub-10 nM affinity across this specific triad) |
| Quantified Difference | Simultaneous sub-10 nM multi-kinase blockade |
| Conditions | Cell-free biochemical kinase assays |
Enables researchers to model complex, multi-pathway tumor resistance with a single agent, eliminating the confounding variables of multi-drug cocktails.
In aggressive acute myeloid leukemia (AML) models harboring the FLT3-ITD and the highly resistant F691L "gatekeeper" mutation, Ningetinib Tosylate demonstrates extended survival metrics compared to existing clinical benchmarks. Quantitative in vivo studies demonstrate that Ningetinib Tosylate yields significantly greater anti-leukemia activity and prolongs median survival time compared to the standard-of-care type I and type II FLT3 inhibitors, Gilteritinib and Quizartinib, which suffer from secondary resistance in this specific mutational landscape [1].
| Evidence Dimension | In vivo survival prolongation (Anti-leukemia efficacy) |
| Target Compound Data | Significant survival extension and tumor suppression in F691L models |
| Comparator Or Baseline | Gilteritinib and Quizartinib (Standard clinical FLT3 inhibitors) |
| Quantified Difference | Overcomes F691L-mediated secondary resistance where comparators fail |
| Conditions | Mouse models harboring FLT3-ITD and FLT3-ITD-F691L mutations |
Provides a strictly necessary positive control for hematology research focused on overcoming secondary TKI resistance in AML.
The selection of the tosylate salt over the Ningetinib free base is driven by critical differences in processability and pharmacokinetics. While the free base exhibits poor aqueous solubility (<0.1 mg/mL), rendering it unsuitable for consistent oral suspension, the tosylate salt formation dramatically enhances solubility and stability [1]. This chemical modification ensures reproducible oral bioavailability, allowing for reliable in vivo dosing regimens (e.g., 20 mg/kg/day) without the erratic exposure profiles associated with the unformulated free base.
| Evidence Dimension | Aqueous solubility and oral dosing viability |
| Target Compound Data | Tosylate salt (Optimized for stable oral suspension and consistent PK) |
| Comparator Or Baseline | Ningetinib Free Base (<0.1 mg/mL aqueous solubility) |
| Quantified Difference | Eliminates erratic in vivo exposure caused by poor free base solubility |
| Conditions | In vivo oral pharmacokinetic and formulation workflows |
Dictates the procurement of the tosylate salt for any in vivo efficacy or PK/PD studies to guarantee reproducible systemic exposure.
Ningetinib Tosylate provides a highly quantifiable benchmark for anti-angiogenic and anti-tumor efficacy in highly vascularized models. In an orthotopic U87MG human glioblastoma xenograft model, oral administration of Ningetinib Tosylate at 20 mg/kg/day for 21 days potently inhibited the phosphorylation of c-Met and downstream AKT/ERK1/2. This resulted in a statistically significant increase in life-span (ILS) of 32% (p=0.003) and a prolonged median survival time (MST) compared to the vehicle-treated baseline [1].
| Evidence Dimension | Increase in Life-Span (ILS) and Median Survival Time (MST) |
| Target Compound Data | ILS = 32% (p=0.003) at 20 mg/kg/day |
| Comparator Or Baseline | Vehicle-treated baseline |
| Quantified Difference | 32% quantifiable extension in life-span |
| Conditions | Orthotopic U87MG human glioblastoma xenograft model (21-day oral dosing) |
Delivers a validated, quantitative efficacy benchmark for researchers selecting materials to model aggressive, angiogenesis-dependent solid tumors.
Ningetinib Tosylate is procured for in vivo and in vitro modeling of AML that has developed secondary resistance to standard therapies. Because it effectively suppresses the FLT3-ITD-F691L gatekeeper mutation, it serves as a necessary benchmark material where first-line agents like Quizartinib and Gilteritinib have failed [1].
In non-small cell lung cancer research, tumors frequently bypass EGFR inhibitors via MET amplification and AXL dysregulation. Ningetinib Tosylate’s potent dual blockade of c-Met and AXL makes it a critical tool for mechanistic studies and combination therapy formulation aimed at restoring TKI sensitivity in these resistant models [2].
Due to the superior aqueous solubility and stability of the tosylate salt compared to the free base, this specific compound form is required for workflows focused on oral bioavailability, PK/PD mapping, and the development of stable dosing suspensions for murine xenograft studies[3].
For research targeting highly vascularized solid tumors, Ningetinib Tosylate serves as a validated positive control. Its ability to simultaneously inhibit VEGFR2 and c-Met provides a robust mechanism to suppress microvascular angiogenesis and significantly extend life-span in orthotopic glioblastoma models[4].